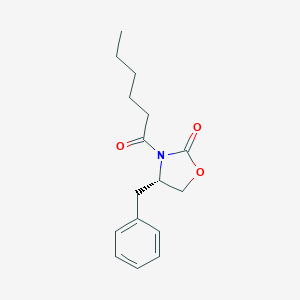

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

Übersicht

Beschreibung

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone, often referred to as BHO, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a chiral compound, meaning it has two stereoisomers, or mirror images. BHO is a versatile and useful compound due to its ability to form strong bonds with a variety of molecules, making it useful for a variety of applications.

Wissenschaftliche Forschungsanwendungen

1. Enolization Mechanisms

Reyes-Rodríguez, Algera, and Collum (2017) explored the enolization of acylated oxazolidinones, focusing on lithium hexamethyldisilazide (LiHMDS)-mediated enolization of (+)-4-benzyl-3-propionyl-2-oxazolidinone. They identified four distinct mechanisms, highlighting the compound's reactivity and potential in synthetic chemistry applications (Reyes-Rodríguez et al., 2017).

2. Structure and Physical Properties

Dungan, Mueller-Bunz, and Rutledge (2012) focused on the structural analysis of a related compound, (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, revealing insights into the planarity and spatial orientation of such molecules (Dungan et al., 2012).

3. Inhibition of Biofilm Formation in MRSA

Edwards, Shymanska, and Pierce (2017) discovered that 5-benzylidene-4-oxazolidinones, a structurally similar class, exhibited potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in microbial resistance management (Edwards et al., 2017).

4. Agricultural Fungicide Development

Sternberg and colleagues (2001) discussed the development of famoxadone, an oxazolidinone fungicide, demonstrating the class's utility in agricultural pathogen control (Sternberg et al., 2001).

5. Development of Novel Antimicrobial Agents

Devi and team (2013) synthesized novel oxazolidinone derivatives with potential antimicrobial applications, highlighting the compound's versatility in medicinal chemistry (Devi et al., 2013).

6. Improved Safety Profile in Antibacterial Agents

Gordeev and Yuan (2014) noted the development of a novel oxazolidinone agent, MRX-I, with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, indicating its therapeutic potential (Gordeev & Yuan, 2014).

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMYNRJBNYQKLZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

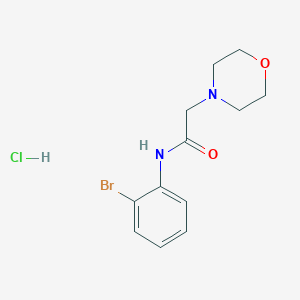

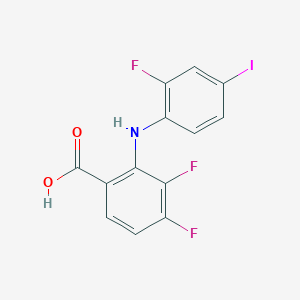

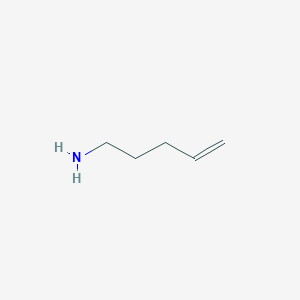

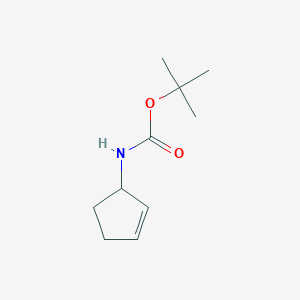

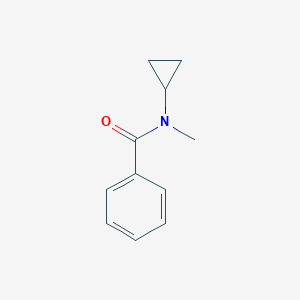

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)